molecular formula C15H14N2O2S B4719770 N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide

N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B4719770
M. Wt: 286.4 g/mol
InChI Key: BSMAPYLJSVYLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide is an organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide typically involves the reaction of 4-(cyanomethyl)aniline with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(carboxymethyl)phenyl-1-phenylmethanesulfonamide.

    Reduction: 4-(aminomethyl)phenyl-1-phenylmethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonamide moiety can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide
  • N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide
  • N1-[4-(cyanomethyl)phenyl]-4-chlorobenzamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanomethyl and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c16-11-10-13-6-8-15(9-7-13)17-20(18,19)12-14-4-2-1-3-5-14/h1-9,17H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMAPYLJSVYLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.